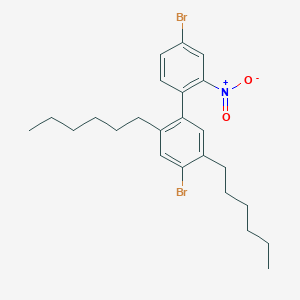
4,4'-Dibromo-2,5-dihexyl-2'-nitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dibromo-2,5-dihexyl-2’-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two bromine atoms, two hexyl groups, and a nitro group attached to the biphenyl core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-2,5-dihexyl-2’-nitro-1,1’-biphenyl typically involves a multi-step process. One common method includes the bromination of 2,5-dihexyl-1,1’-biphenyl followed by nitration. The bromination reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The nitration step involves the use of a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Dibromo-2,5-dihexyl-2’-nitro-1,1’-biphenyl may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dibromo-2,5-dihexyl-2’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atoms can be replaced by hydrogen atoms through a reduction reaction using reagents such as lithium aluminum hydride (LiAl
Propiedades
Número CAS |
873651-77-5 |
|---|---|
Fórmula molecular |
C24H31Br2NO2 |
Peso molecular |
525.3 g/mol |
Nombre IUPAC |
1-bromo-4-(4-bromo-2-nitrophenyl)-2,5-dihexylbenzene |
InChI |
InChI=1S/C24H31Br2NO2/c1-3-5-7-9-11-18-16-23(26)19(12-10-8-6-4-2)15-22(18)21-14-13-20(25)17-24(21)27(28)29/h13-17H,3-12H2,1-2H3 |
Clave InChI |
DHALLKDPHCFOBY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=C(C=C1Br)CCCCCC)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
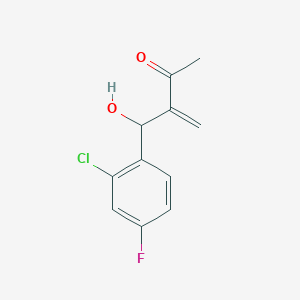

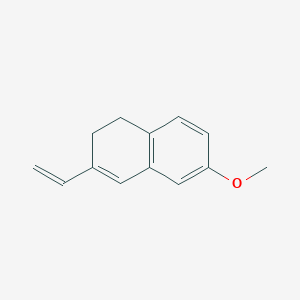
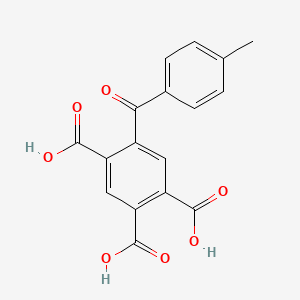


![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
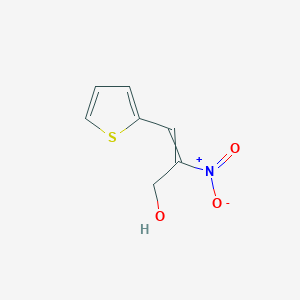
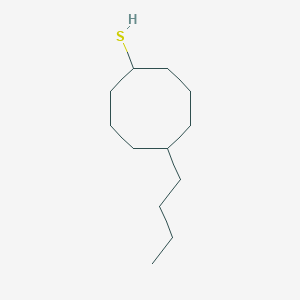
![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
![Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl-](/img/structure/B14202863.png)
